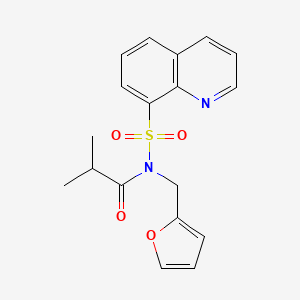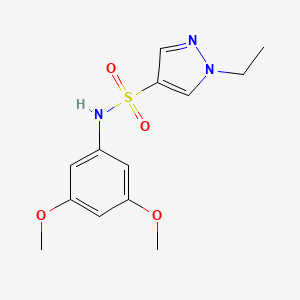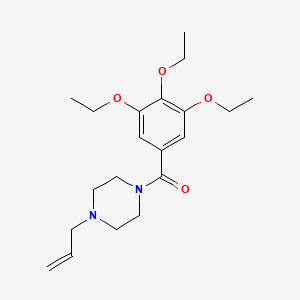![molecular formula C11H19N3OS B5499697 N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide is not fully understood, but it is believed to involve a combination of effects on multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been shown to enhance the function of NMDA receptors, which are involved in learning and memory, and to inhibit the activity of histamine receptors, which are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been shown to have a number of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of oxidative stress and inflammation, and the enhancement of synaptic plasticity. N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has also been shown to improve glucose metabolism and to reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has a relatively short half-life, which can make it challenging to maintain consistent levels in the body.
Orientations Futures
There are several potential future directions for research on N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets for neurological and psychiatric disorders. Another area of focus could be on developing more potent and selective analogs of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide, which could improve its efficacy and reduce potential side effects. Additionally, research could be conducted to explore the potential applications of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.
Méthodes De Synthèse
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide can be synthesized through a multistep process that involves the reaction of 4,5-dimethyl-2-thiazolylamine with 3-bromopropylamine hydrobromide, followed by the reaction of the resulting intermediate with N-methylglycine. The final product is obtained through a purification process involving recrystallization and chromatography.
Applications De Recherche Scientifique
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been studied for its potential therapeutic applications in Alzheimer's disease, Huntington's disease, and schizophrenia. In preclinical studies, N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been shown to improve cognitive function, reduce neurodegeneration, and enhance synaptic plasticity. Clinical trials have also shown promising results, with N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide demonstrating improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-5-9(14-10(15)6-12-4)11-13-7(2)8(3)16-11/h9,12H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVFYQFMIMVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)
![2-methyl-4-(4-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5499642.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499645.png)
![5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5499648.png)

![4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)

![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)

![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)
![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)